3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid
Overview
Description
3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid is a chemical compound that belongs to the class of indazole carboxylic acids. Indazole derivatives are of significant interest due to their pharmacological properties and their use in the synthesis of various heterocyclic compounds. The compound is characterized by the presence of an oxo group at the 3-position and a carboxylic acid group at the 4-position on the indazole ring.
Synthesis Analysis
The synthesis of related indazole carboxylic acids can be achieved through various pathways. For instance, isomeric 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids have been synthesized from diethyl oxocyclohexanedicarboxylates . This method provides a route to obtain the tetrahydroindazole structure, which is closely related to the 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid structure.
Molecular Structure Analysis
The molecular structure of indazole carboxylic acids is crucial for their chemical behavior and biological activity. While the specific structure of 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid is not detailed in the provided papers, the structure of similar compounds has been determined using X-ray diffraction and quantum-chemical calculations . These techniques are essential for understanding the spatial arrangement of atoms within the molecule and predicting its reactivity.
Chemical Reactions Analysis
Indazole carboxylic acids can undergo various chemical reactions. For example, alkylation reactions can lead to the formation of different alkylated products depending on the reactant ratios . Nitration reactions can also occur, leading to the substitution of hydrogen atoms by nitro groups, which significantly alters the compound's properties . These reactions are indicative of the reactive nature of the indazole ring and the influence of substituents on its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The pK values of tetrahydroindazoles, which are related to the acidity of the compound, have been reported . These values are important for understanding the compound's behavior in different pH environments. Additionally, the dimerization of ethyl tetrahydro-3-oxoindazolecarboxylates in neutral iodine solution indicates the potential for intermolecular interactions leading to the formation of dimers .
Scientific Research Applications
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Pharmaceutical Research
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods : The synthesis of these compounds involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : Several recently marketed drugs contain an indazole structural motif. Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
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Synthesis of Imidazole Containing Compounds
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Antioxidant Potential
- Application : Some indazole derivatives have been synthesized and evaluated for their antioxidant potential .
- Methods : The compounds were synthesized and their antioxidant potential was evaluated using the DPPH assay . These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
- Results : The results indicated that these compounds have potential as antioxidants .
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Anti-HIV Activity
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Antibacterial and Antimycobacterial Activities
- Application : Imidazole derivatives, which are structurally similar to indazoles, have shown antibacterial and antimycobacterial activities .
- Methods : These compounds are synthesized and then tested for their ability to inhibit bacterial and mycobacterial growth .
- Results : The results have shown that some imidazole derivatives can effectively inhibit bacterial and mycobacterial growth .
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Antidiabetic Activities
- Application : Some imidazole derivatives have been synthesized and evaluated for their antidiabetic activities .
- Methods : The compounds were synthesized and their antidiabetic potential was evaluated using appropriate assays .
- Results : These compounds showed good potential as antidiabetic agents .
Safety And Hazards
properties
IUPAC Name |
3-oxo-1,2-dihydroindazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCGZRNYKPSWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994962 | |
Record name | 3-Hydroxy-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid | |
CAS RN |
7384-17-0 | |
Record name | 2,3-Dihydro-3-oxo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7384-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7384-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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